2-Azabicyclo[2.2.2]octan-1-ylmethanol
Overview
Description
2-Azabicyclo[222]octan-1-ylmethanol is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant compound in various fields of chemical research
Mechanism of Action
Target of Action
2-Azabicyclo[2.2.2]octan-1-ylmethanol is a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are known for their bioactive properties and are particularly interesting from a pharmaceutical point of view . .
Mode of Action
The mode of action of 2-Azabicyclo[22It’s worth noting that nitrogen-containing heterocycles have been applied as key synthetic intermediates in several total syntheses .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[22Nitrogen-containing heterocycles are known to have significant potential in the field of drug discovery .
Result of Action
The specific molecular and cellular effects of 2-Azabicyclo[22Nitrogen-containing heterocycles are known for their bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octan-1-ylmethanol typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of piperidine derivatives. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification and isolation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-1-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
- 1-Azabicyclo[2.2.2]octan-4-ylmethanol
- 2-Azabicyclo[3.2.1]octane
Comparison: 2-Azabicyclo[2.2.2]octan-1-ylmethanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group. This structural feature distinguishes it from other similar compounds, such as 1-Azabicyclo[2.2.2]octan-4-ylmethanol, which has a different substitution pattern, and 2-Azabicyclo[3.2.1]octane, which has a different ring system .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-1-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-7(2-4-8)5-9-8/h7,9-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZMMLSXWDJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291802 | |
Record name | 2-Azabicyclo[2.2.2]octane-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936545-65-2 | |
Record name | 2-Azabicyclo[2.2.2]octane-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936545-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[2.2.2]octane-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azabicyclo[2.2.2]octan-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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